molecular formula C23H19N3O B15197890 1-Trityl-1H-imidazole-4-carboxamide

1-Trityl-1H-imidazole-4-carboxamide

Cat. No.: B15197890
M. Wt: 353.4 g/mol
InChI Key: WCCLBAWAVGOAGR-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole-4-carboxamide is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Trityl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1-Trityl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Trityl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Trityl-1H-imidazole-4-carboxaldehyde
  • 1-Trityl-1H-imidazole-4-carboxylic acid

Comparison: 1-Trityl-1H-imidazole-4-carboxamide is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

1-tritylimidazole-4-carboxamide

InChI

InChI=1S/C23H19N3O/c24-22(27)21-16-26(17-25-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,24,27)

InChI Key

WCCLBAWAVGOAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)N

Origin of Product

United States

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